molecular formula C12H9ClN2O2S B2512712 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 877041-23-1

2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2512712
CAS No.: 877041-23-1
M. Wt: 280.73
InChI Key: MDBVBMDFOMLSOS-UHFFFAOYSA-N
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Description

2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of chloroethyl, furan, and thieno[2,3-d]pyrimidin-4-one moieties

Preparation Methods

The synthesis of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan-2-yl group: This step involves the functionalization of the core structure with a furan derivative.

    Addition of the 1-chloroethyl group: The final step includes the chlorination of the ethyl group to introduce the 1-chloroethyl moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The furan and thieno[2,3-d]pyrimidin-4-one moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one include:

    2-(1-chloroethyl)-5-(thiophene-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: This compound features a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    2-(1-chloroethyl)-5-(phenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: The phenyl group in place of the furan ring can impact the compound’s electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-chloroethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVBMDFOMLSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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